Orexin 2 receptor agonists are a class of compounds that activate the orexin 2 receptor (OX2R), a G protein-coupled receptor found primarily in the brain. [, , , , , , , , , , , , , , , , , , , , , , ] The orexin system, comprising orexin neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological processes, including sleep-wake cycles, arousal, appetite, energy homeostasis, and autonomic function. [, , , , , , , , , , , , , , , , , , , , , , ] Dysfunction of the orexin system has been implicated in several neurological and metabolic disorders, including narcolepsy, obesity, and sleep-disordered breathing. [, , , , , , , , , , , , , , , , , , , , , , ]
Related Compounds
Danavorexton (TAK-925)
Compound Description: Danavorexton, also known as TAK-925, is a potent, selective, and brain-penetrant orexin 2 receptor (OX2R) agonist. [, , , , , , ] It exhibits wake-promoting effects and is being developed for the treatment of narcolepsy, idiopathic hypersomnia and other related sleep disorders. [, , , , , , ] Preclinical studies have demonstrated its ability to enhance respiratory function by activating the genioglossus and diaphragm muscles through stimulation of neurons in the pre-Bötzinger complex and hypoglossal and phrenic motoneurons. [, ]
Relevance: Danavorexton serves as a prime example of a successful Orexin 2 Receptor Agonist, displaying high selectivity for OX2R over OX1R. [, , ] Its development and evaluation in clinical trials highlight the therapeutic potential of this class of compounds for sleep disorders and potentially respiratory conditions.
OX-201
Compound Description: OX-201 is a selective OX2R agonist tool compound with a longer plasma half-life in rodents compared to danavorexton. [, ] Preclinical studies have shown that OX-201 can increase wakefulness, enhance respiratory activity, and activate neurons in the pre-Bötzinger complex, hypoglossal motoneurons, phrenic motoneurons, and the genioglossus and diaphragm muscles. [, ]
Relevance: Similar to the target compound Orexin 2 Receptor Agonist, OX-201 specifically targets the OX2R, indicating the importance of this receptor subtype in regulating sleep/wake cycles and respiratory function. Its longer half-life makes it a valuable tool for preclinical research. [, ]
YNT-185
Compound Description: YNT-185 is a selective OX2R agonist that has shown efficacy in preclinical models of narcolepsy and chemotherapy-induced anorexia. [, , ] Studies suggest that YNT-185 induces wakefulness and activates the histaminergic system, potentially contributing to its beneficial effects in these conditions. [, , ]
Relevance: YNT-185 represents another example of a selective Orexin 2 Receptor Agonist, emphasizing the potential of this class of compounds for addressing sleep disorders and potentially other conditions like anorexia. [, , ] Its structural features, distinct from danavorexton, provide insights into the structure-activity relationship of OX2R agonists. []
Mazindol ER
Compound Description: Mazindol ER is an extended-release formulation of mazindol, which acts as a partial OX2R agonist and a triple monoamine reuptake inhibitor. [, , ] It is being investigated for the treatment of narcolepsy and has shown promising results in clinical trials, significantly reducing excessive daytime sleepiness and cataplexy attacks. [, , ]
Relevance: While also an Orexin 2 Receptor Agonist, mazindol ER differs by acting as a partial agonist and possessing additional monoamine reuptake inhibitory activity. [, , ] This multimodal mechanism may contribute to its efficacy in treating narcolepsy symptoms.
ALKS 2680
Compound Description: ALKS 2680 is a potent, brain-penetrant, highly selective OX2R agonist under development for the treatment of narcolepsy, idiopathic hypersomnia and other hypersomnias. [, ] Preliminary results from Phase 1 clinical trials indicate it is well-tolerated and has a pharmacokinetic profile suitable for once-daily oral administration. []
Relevance: ALKS 2680 shares the target of Orexin 2 Receptor Agonist, highlighting the ongoing research and development efforts focused on this receptor for treating sleep disorders. [, ]
MDK 5220
Compound Description: MDK 5220 is a synthetic OX2R agonist. [] In a preclinical study, microinjection of MDK 5220 into the Kӧlliker-Fuse nucleus of anesthetized mice caused a transient decrease in respiratory rate. []
Relevance: MDK 5220, like the target compound Orexin 2 Receptor Agonist, demonstrates the potential involvement of the OX2 receptor in respiratory control mechanisms. [] This finding suggests that OX2R agonists might have a broader therapeutic application beyond sleep disorders.
BLX-1026
Compound Description: BLX-1026 is a water-soluble, amino-acid conjugated small molecule with in vitro OX2R agonist activity. [, ] Preclinical studies suggest it has potential as an anti-obesity treatment due to its influence on non-exercise activity thermogenesis. [, ]
Relevance: BLX-1026 expands the potential therapeutic applications of Orexin 2 Receptor Agonist beyond sleep regulation, highlighting its possible role in metabolic disorders like obesity. [, ]
E2086
Compound Description: E2086 is a novel, orally available, selective OX2R agonist identified as a potential therapeutic agent for narcolepsy and other hypersomnia disorders. []
Relevance: Similar to the target compound Orexin 2 Receptor Agonist, E2086 demonstrates the ongoing pursuit of developing effective and convenient treatments for sleep disorders by targeting the OX2R. []
Source and Classification
Orexin receptors are classified into two types: orexin 1 receptor and orexin 2 receptor. While both receptors bind to orexin A and orexin B, the orexin 2 receptor has a higher affinity for both peptides. Orexin 2 receptor agonists can be derived from various chemical scaffolds, including naphthalene derivatives and sulfonamides, which have shown promise in preclinical studies for their ability to penetrate the blood-brain barrier and selectively activate the receptor.
Synthesis Analysis
Methods and Technical Details
The synthesis of orexin 2 receptor agonists typically involves several key steps:
High-Throughput Screening: Initial identification of potential agonists often starts with high-throughput screening campaigns that measure calcium flux as an indicator of receptor activation.
Chemical Modifications: Once a hit compound is identified, structural modifications are made to enhance potency and selectivity. For example, the introduction of specific substituents on naphthalene derivatives has been shown to significantly impact agonist activity.
Synthesis of Naphthalene Derivatives: Recent studies have focused on synthesizing novel naphthalene derivatives through multi-step organic reactions, optimizing for agonist activity against the orexin 2 receptor.
For instance, research indicates that 1,7-naphthalene derivatives exhibit superior agonist activity compared to their 2,7 counterparts due to favorable conformational properties that enhance binding affinity .
Molecular Structure Analysis
Structure and Data
The molecular structure of orexin 2 receptor agonists varies significantly among different compounds but generally features a core structure that allows for effective interaction with the receptor's binding site. For example:
Naphthalene Derivatives: These compounds often contain functional groups such as amides and sulfonamides that play critical roles in binding affinity and selectivity.
Cryo-Electron Microscopy Studies: Recent structural analyses using cryo-electron microscopy have elucidated the active-state conformation of the orexin 2 receptor when bound to both peptide and small-molecule agonists. These studies reveal how specific molecular interactions stabilize the active conformation necessary for receptor activation .
Chemical Reactions Analysis
Reactions and Technical Details
The synthesis of orexin 2 receptor agonists involves various chemical reactions:
Amidation Reactions: The formation of amide bonds is crucial for creating derivatives with enhanced biological activity.
Sulfonamide Formation: The introduction of sulfonamide groups has been shown to significantly affect agonistic properties; modifications can either enhance or diminish activity depending on their placement within the molecular structure .
Conformational Studies: Techniques such as nuclear magnetic resonance spectroscopy are employed to study the conformational dynamics of synthesized compounds, helping to identify optimal structural features for receptor engagement.
Mechanism of Action
Process and Data
The mechanism of action for orexin 2 receptor agonists involves:
Binding Affinity: Upon administration, these compounds bind selectively to the orexin 2 receptor, stabilizing its active conformation.
G Protein Activation: This binding activates downstream signaling pathways via G proteins, leading to increased intracellular calcium levels and subsequent physiological effects such as enhanced wakefulness and appetite regulation .
Selectivity Profiles: Notably, certain compounds exhibit high selectivity for the orexin 2 receptor over the orexin 1 receptor, which is critical for minimizing side effects associated with broader agonistic activity .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Orexin 2 receptor agonists possess distinct physical and chemical properties that influence their pharmacokinetics:
Molecular Weight: Many effective agonists have low molecular weights (typically under 500 Da), facilitating better brain penetration.
Topological Polar Surface Area: Compounds with favorable topological polar surface areas tend to exhibit better central nervous system penetration characteristics .
Solubility Profiles: Solubility in biological fluids is a key factor influencing bioavailability; thus, modifications are often aimed at enhancing solubility without compromising potency.
Applications
Scientific Uses
Orexin 2 receptor agonists have significant therapeutic potential in various scientific domains:
Narcolepsy Treatment: These compounds are being investigated as treatments for narcolepsy type 1 (NT1), where they can help restore normal sleep-wake cycles by promoting wakefulness .
Sleep Disorders: Beyond narcolepsy, there is interest in using orexin 2 receptor agonists for treating other sleep disorders characterized by excessive daytime sleepiness.
Appetite Regulation: Given their role in appetite modulation, these compounds may also be explored for weight management therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY 364947 is a member of the class of pyrazoles carrying pyridin-2-yl and quinolin-4-yl substituents at positions 3 and 4 respectively. It has a role as a TGFbeta receptor antagonist. It is a member of pyrazoles, a member of pyridines and a member of quinolines. 4-(3-Pyridin-2-YL-1H-pyrazol-4-YL)quinoline is a natural product found in Exserohilum rostratum with data available.
LY-368975 is a potent and selective inhibitor of the norepinephrine (NE) reuptake site. It is capable of reducing food consumption in rodents. Compounds of this class may have use in the treatment of obesity and eating disorders.
LY 379268 is an organic heterobicyclic compound that is (1R,5S)-2-oxabicyclo[3.1.0]hexane carrying amino, carboxy, and carboxy groups at positions 4R, 4R and 6R, respectively. It is a potent agonist of group II metabotropic glutamate receptors mGluR2 and mGluR3 (EC50 = 2.69 nM and 4.48 nM, respectively) that exhibits antipsychotic-like action in animal models of schizophrenia. It has a role as a metabotropic glutamate receptor agonist, a neuroprotective agent, an antipsychotic agent and an anxiolytic drug. It is an organic heterobicyclic compound, a bridged compound and an amino dicarboxylic acid.